molecular formula C12H17NO3S B11863044 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

Cat. No.: B11863044
M. Wt: 255.34 g/mol
InChI Key: ATXPACUNIFAEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with an ethyl group and a 4-methylbenzenesulfonate group. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Ethylation: The azetidine ring is then ethylated using ethylating agents under controlled conditions.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The azetidine ring and the sulfonate group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

  • 1-Methylazetidin-3-yl 4-methylbenzenesulfonate
  • 1-Propylazetidin-3-yl 4-methylbenzenesulfonate
  • 1-Butylazetidin-3-yl 4-methylbenzenesulfonate

These compounds share the azetidine ring structure but differ in the alkyl group attached to the nitrogen atom. The uniqueness of this compound lies in its specific ethyl substitution, which influences its chemical properties and reactivity .

Properties

IUPAC Name

(1-ethylazetidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-3-13-8-11(9-13)16-17(14,15)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXPACUNIFAEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.